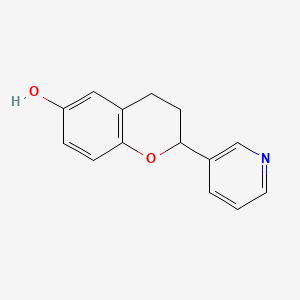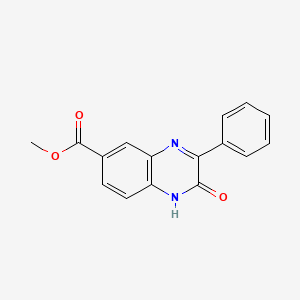
methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a significant structural unit in both chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction yields a quinoxaline derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry principles are often employed to minimize environmental impact. For instance, the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate or di-ammonium phosphate has been reported to be effective in the synthesis of quinoxaline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline derivatives. These products have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of cancer, tuberculosis, and other infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The compound induces apoptosis in cancer cells by causing cell cycle arrest and activating apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate include:
- Quinoxaline-2,3-dione
- Dihydroquinoxaline
- Substituted quinoxalines such as 2-methylquinoxaline and 3-phenylquinoxaline .
Uniqueness
What sets this compound apart is its unique combination of a phenyl group and a carboxylate ester, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C16H12N2O3 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-7-8-12-13(9-11)17-14(15(19)18-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
InChI-Schlüssel |
BRYIBBSGWGWHAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


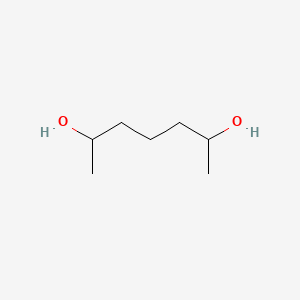
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)

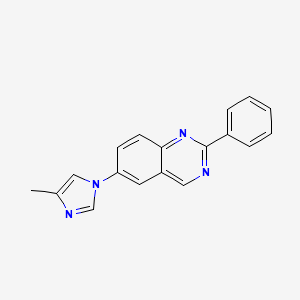
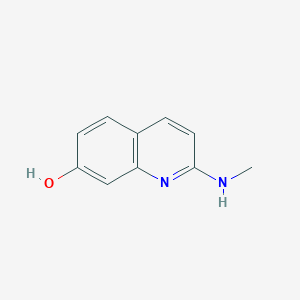


![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
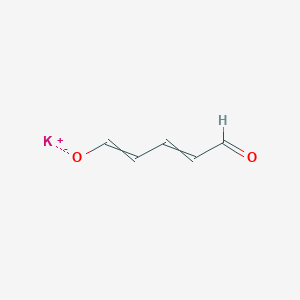
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)

